3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
Description
Chemical Name: 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
CAS Number: 1936174-22-9
Molecular Formula: C₁₁H₁₁N₂OS₂ (inferred from IUPAC name)
Key Features:
- Core Structure: 2,3-Dihydro-1H-indole with a fused bicyclic system.
- Substituents: Position 3: Methyl (-CH₃) and methylsulfanyl (-SCH₃) groups. Position 2: Oxo (=O) group. Position 7: Cyano (-CN) group.
- Properties: The methylsulfanyl group enhances lipophilicity, while the cyano group introduces electron-withdrawing effects. Steric hindrance at position 3 may influence molecular interactions.
Properties
IUPAC Name |
3-methyl-3-methylsulfanyl-2-oxo-1H-indole-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-11(15-2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJJPWAFBMZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC(=C2NC1=O)C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps would be included to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various functional groups makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme mechanisms or as a probe to investigate biological pathways. Its unique structure can help in understanding the interactions between small molecules and biological targets.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets could lead to the discovery of therapeutic agents for various diseases.
Industry: In industry, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group, for instance, can act as a nucleophile, while the sulfanyl group may participate in redox reactions. The exact pathways and targets would depend on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid lacks sulfur-based substituents, favoring hydrogen bonding via its carboxylic acid group . The cyano group at position 7 in the target compound is strongly electron-withdrawing, which may stabilize negative charges in biological targets. Methoxy or bromo substituents in analogs have opposing electronic effects (electron-donating or polarizable, respectively) .
Core Modifications :
- The spiro compound (C₂₆H₂₀N₄O₂S) features a complex bicyclic system with a thiophene group, enabling unique conformational preferences and enhanced rigidity .
- Isoindole derivatives (e.g., methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate) exhibit altered ring geometry compared to indole-based compounds, affecting solubility and packing .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely higher than methoxy- or carboxylic acid-containing analogs due to the methylsulfanyl group. For comparison, methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has a logP of 1.4 .
- Hydrogen Bonding: Carboxylic acid-containing compounds (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) form stronger hydrogen bonds than cyano or sulfanyl analogs, influencing solubility and crystal packing .
Crystallographic Insights
- The spiro compound’s crystal structure (monoclinic, space group P2₁/c) reveals bond angles and torsional strains influenced by the thiophene moiety .
- SHELX software (e.g., SHELXL, SHELXS) was critical in resolving hydrogen bonding patterns and molecular conformations for several analogs .
Biological Activity
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and case studies that highlight its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The general synthetic pathway includes:
-
Formation of Indole Derivative :
- Indoles can be synthesized using various methods such as Fischer indole synthesis or cyclization reactions involving phenyl hydrazine and ketones.
-
Methylsulfanylation :
- The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions using methyl iodide in the presence of a base like potassium carbonate.
-
Cyclization and Functionalization :
- The final steps involve cyclization and the introduction of the carbonitrile group, which can be done using appropriate reagents like cyanogen bromide or other nitrile-forming agents.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of indole have shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) often reported in the range of micrograms per milliliter (μg/mL) .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 3-Methyl Indole Derivative | 15 | E. coli |
| 4-Methyl Indole Derivative | 10 | S. aureus |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. A review highlighted that several indole derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation . The IC50 values for COX inhibition were found to be in the low micromolar range, indicating strong anti-inflammatory potential.
| Compound | IC50 (μM) | COX Enzyme |
|---|---|---|
| 3-Methyl Indole Derivative | 0.05 | COX-2 |
| 4-Methyl Indole Derivative | 0.08 | COX-1 |
Case Studies
-
Case Study on Anticancer Activity :
In a study evaluating various indole derivatives for anticancer properties, this compound demonstrated cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 μM . -
Neuroprotective Effects :
Another study investigated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce apoptosis in neuronal cells, suggesting potential for treating neurodegenerative diseases .
Q & A
Q. What are the recommended methods for synthesizing 3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile in a laboratory setting?
- Methodological Answer: Synthesis typically involves multi-step reactions. A plausible route includes:
Core indole formation : Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed cross-coupling to introduce the 7-cyano group.
Functionalization : Alkylation at the 3-position using methyl iodide, followed by thioetherification (e.g., nucleophilic substitution with methylthiolate).
Key considerations:
- Use anhydrous conditions to prevent hydrolysis of the nitrile group.
- Monitor reaction progress via TLC or HPLC to ensure regioselectivity at the 7-position.
Similar protocols for indole-carbonitrile intermediates are described in Silodosin synthesis () and fluorescent probe preparation (), emphasizing solvent choice (e.g., DMF for polar intermediates) and temperature control .
Q. How can researchers confirm the molecular structure of this compound after synthesis?
- Methodological Answer: Structural validation requires:
Q. Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for methylsulfanyl (δ ~2.1 ppm for S–CH₃) and nitrile (C≡N stretching at ~2200 cm⁻¹ in IR).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
X-ray crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., ethanol/water). Use SHELXT () for automated space-group determination and SHELXL () for refinement. Hydrogen bonding patterns (e.g., N–H···O/S interactions) can be analyzed using graph set theory () .
Advanced Research Questions
Q. What strategies are effective for resolving data contradictions in crystallographic refinement of this compound?
- Methodological Answer: Common issues and solutions:
- Disordered atoms : Model alternate conformations in SHELXL with occupancy refinement. For methylsulfanyl groups, apply similarity restraints (SIMU/DELU) to stabilize refinement.
- Twinning : Use the HKLF 5 format in SHELXL to handle twinned data. Validate with the R1 factor (<5% for high-resolution data) and Flack parameter.
- Hydrogen bonding inconsistencies : Cross-validate with spectroscopic data (e.g., NMR coupling constants) and computational geometry optimization (DFT). ’s graph set analysis can resolve ambiguities in intermolecular interactions .
Q. How does the methylsulfanyl group influence the compound's supramolecular assembly?
- Methodological Answer: The methylsulfanyl group contributes to:
Weak hydrogen bonds : C–H···S interactions (2.8–3.2 Å) stabilize layered packing, as observed in related thioether-containing crystals ().
Hydrophobic interactions : Enhances π-stacking of indole rings (face-to-face distances ~3.5 Å).
Experimental design:
Q. What methodologies are suitable for evaluating the compound's potential as a fluorescent probe?
- Methodological Answer: Fluorescence assessment involves:
Q. Spectroscopic characterization :
- Quantum yield : Measure using an integrating sphere, referenced to rhodamine B.
- Solvatochromism : Test emission in solvents of varying polarity (e.g., hexane vs. DMSO) to probe intramolecular charge transfer.
Q. Biological testing :
- Cell imaging : Incubate live/fixed cells (e.g., HeLa) with the compound (1–10 µM). Use confocal microscopy (λₑₓ = 350–400 nm) to assess nucleolar staining, as described for coumarin-carbonitrile probes ().
- Selectivity : Co-stain with SYTO RNA Select to confirm nucleolar localization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
